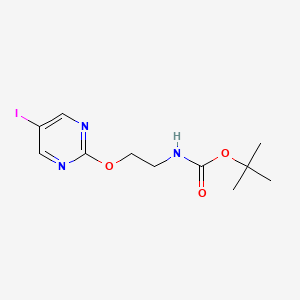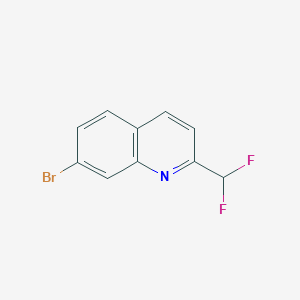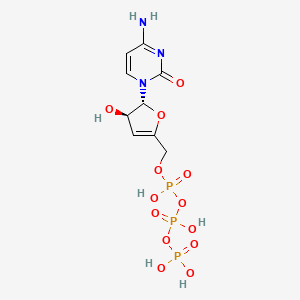
tert-Butyl (2-((5-iodopyrimidin-2-yl)oxy)ethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (2-((5-iodopyrimidin-2-yl)oxy)ethyl)carbamate is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl group, an iodopyrimidine moiety, and a carbamate linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-((5-iodopyrimidin-2-yl)oxy)ethyl)carbamate typically involves multiple steps:
Formation of the iodopyrimidine intermediate: This step often starts with the iodination of a pyrimidine derivative. For example, 2-hydroxypyrimidine can be iodinated using iodine and a suitable oxidizing agent.
Attachment of the ethyl linker: The iodopyrimidine intermediate is then reacted with an ethylene oxide derivative to introduce the ethyl linker.
Formation of the carbamate: Finally, the ethyl-linked iodopyrimidine is reacted with tert-butyl isocyanate to form the desired carbamate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
tert-Butyl (2-((5-iodopyrimidin-2-yl)oxy)ethyl)carbamate can undergo various chemical reactions, including:
Substitution reactions: The iodine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles like sodium azide or thiourea, often in the presence of a base such as potassium carbonate.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typical.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Major Products
Substitution reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Hydrolysis: The major products are the corresponding amine and carbon dioxide.
科学的研究の応用
Chemistry
In organic synthesis, tert-Butyl (2-((5-iodopyrimidin-2-yl)oxy)ethyl)carbamate serves as a versatile intermediate for the preparation of more complex molecules. Its reactivity, particularly in substitution reactions, makes it valuable for constructing diverse chemical libraries.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of biologically active molecules. Its structure allows for modifications that can lead to the development of new pharmaceuticals, particularly in the field of oncology and antiviral research.
Industry
In the chemical industry, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in material science and nanotechnology.
作用機序
The mechanism of action of tert-Butyl (2-((5-iodopyrimidin-2-yl)oxy)ethyl)carbamate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The iodopyrimidine moiety can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- tert-Butyl (2-((5-chloropyrimidin-2-yl)oxy)ethyl)carbamate
- tert-Butyl (2-((5-bromopyrimidin-2-yl)oxy)ethyl)carbamate
- tert-Butyl (2-((5-fluoropyrimidin-2-yl)oxy)ethyl)carbamate
Uniqueness
tert-Butyl (2-((5-iodopyrimidin-2-yl)oxy)ethyl)carbamate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its chloro, bromo, and fluoro analogs. The iodine atom’s larger size and polarizability can influence the compound’s chemical behavior and interactions with biological targets, making it a valuable tool in drug discovery and development.
This comprehensive overview highlights the significance of this compound in various scientific domains, emphasizing its synthetic versatility, reactivity, and potential applications
特性
分子式 |
C11H16IN3O3 |
|---|---|
分子量 |
365.17 g/mol |
IUPAC名 |
tert-butyl N-[2-(5-iodopyrimidin-2-yl)oxyethyl]carbamate |
InChI |
InChI=1S/C11H16IN3O3/c1-11(2,3)18-10(16)13-4-5-17-9-14-6-8(12)7-15-9/h6-7H,4-5H2,1-3H3,(H,13,16) |
InChIキー |
ACKCPTHMQLHSJE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCOC1=NC=C(C=N1)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B12075679.png)
![2-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)acetic acid hydrochloride](/img/structure/B12075684.png)
![3-{[3-(Propan-2-yl)phenoxy]methyl}pyrrolidine](/img/structure/B12075686.png)
![2-Fluoro-4'-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B12075689.png)
![N-[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide](/img/structure/B12075697.png)
![3-{2-[3-(4-Pentylcarbamoyl-oxazol-2-yl)-7-oxa-bicyclo[2.2.1]hept-2-ylmethyl]-phenyl}-propionic acid](/img/structure/B12075700.png)

[(piperidin-2-yl)methyl]amine](/img/structure/B12075703.png)


![N-[2-(1H-Pyrazol-3-yl)benzofuran-3-yl]acetamide](/img/structure/B12075716.png)
![O-{2-[4-Fluoro-3-(trifluoromethyl)phenyl]ethyl}hydroxylamine](/img/structure/B12075722.png)
